molecular formula C20H22N10Na2O12P2 B1574537 c-Di-AMP sodium salt

c-Di-AMP sodium salt

Cat. No.: B1574537
M. Wt: 702.38
Attention: For research use only. Not for human or veterinary use.
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Description

c-Di-AMP (Cyclic diadenylate) sodium salt is an endogenous second messenger molecule that plays a critical dual role in host-immunity and bacterial physiology, making it a valuable compound for research in immunology and microbiology [ ][ ][ ]. In mammalian cells, c-Di-AMP is a potent agonist of the innate immune sensor STING (Stimulator of Interferon Genes), as well as the helicase DDX41 [ ][ ][ ]. Binding to these receptors activates the TBK1-IRF3 signaling pathway, leading to the robust production of Type I interferons (IFN-β) and TNF, establishing its utility in studying the cytoplasmic surveillance pathway and antiviral immunity [ ][ ]. It also functions as an A2A adenosine receptor inverse agonist and can selectively induce apoptosis in monocytes, highlighting its potential in immunomodulatory studies [ ][ ]. Furthermore, c-Di-AMP acts as a potent mucosal adjuvant, stimulating robust humoral (Th2) and cellular (Th1/Th17) immune responses when co-administered with model antigens [ ][ ][ ]. Within Gram-positive bacteria, c-Di-AMP sodium serves as an essential bacterial second messenger, regulating key physiological processes including cell wall homeostasis, potassium transport, osmotic stress responses, and virulence [ ][ ][ ][ ]. It is synthesized by diadenylate cyclases (DACs) and degraded by phosphodiesterases (PDEs) like GdpP, and its intracellular concentration is critical for bacterial growth and survival [ ][ ]. Research shows that c-Di-AMP inhibits osmolyte uptake systems (e.g., OpuCA) and potassium transporters, positioning it as a master regulator of osmotic balance [ ]. This product is provided as a solid, white to off-white powder with a purity of ≥98% (HPLC) and a molecular weight of 702.38 g/mol [ ][ ][ ]. It is soluble in water (up to 20 mM) and should be stored at -20°C [ ][ ][ ]. c-Di-AMP sodium salt is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C20H22N10Na2O12P2

Molecular Weight

702.38

Synonyms

3/',5/'-Cyclic diadenylic acid sodium salt

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Enzymatic Activity Under Stress Conditions

Organism Stress Condition c-di-AMP Level Change Key Enzyme Involved Reference
C. difficile Bile salts Decreased GdpP (PDE)
M. smegmatis Alkaline pH (8.5) Increased synthesis DisA (DAC)
Bacillus anthracis Triton X-100 Increased sensitivity GdpP (PDE)

Phenotypic Effects of c-di-AMP Dysregulation

Organism Mutation Phenotype Mechanism Reference
S. aureus dacA SNP Reduced methicillin resistance Altered cell wall stress stimulon
C. difficile ΔgdpP Gut colonization defect Loss of bile salt resistance
M. tuberculosis ΔcnpB (Rv2837c) Enhanced IFN-β response Accumulated c-di-AMP

Preparation Methods

Chemical and Physical Properties Relevant to Preparation

Property Details
Chemical Formula C20H22N10O12P2·2Na
Molecular Weight 702.38 g/mol
CAS Number 54447-84-6
Physical Form White to beige powder
Purity ≥98% (HPLC)
Solubility 50 mg/ml in water
Storage Temperature −20°C

These properties influence the choice of solvents, temperature conditions, and purification methods during preparation.

Chemical Synthesis

Chemical synthesis of c-Di-AMP sodium salt involves the cyclization of adenylyl monophosphate derivatives under controlled conditions. Although detailed synthetic routes are proprietary or less commonly published, commercial suppliers like Sigma-Aldrich provide this compound as a high-purity powder, indicating well-established chemical synthesis protocols that yield ≥98% purity products.

Key notes on chemical synthesis:

  • The product is typically obtained as a sodium salt to enhance stability and solubility.
  • Purification is often achieved by high-performance liquid chromatography (HPLC) to ensure high purity.
  • The product is stored at −20°C to maintain stability.

Enzymatic Synthesis Using Immobilized Dinucleotide Cyclase

A notable advancement in c-Di-AMP preparation is the enzymatic synthesis using immobilized Vibrio cholerae dinucleotide cyclase (DncV). This method is practical and economical for gram-scale production, as reported in recent research:

  • Enzyme: Immobilized DncV catalyzes the cyclization of ATP molecules to form c-Di-AMP.
  • Advantages: High specificity, mild reaction conditions, and scalability.
  • Process: ATP substrates are incubated with immobilized DncV, followed by purification steps.
  • Yield: Suitable for gram-scale synthesis with high purity.

This enzymatic approach is significant for producing c-Di-AMP for biological studies and vaccine development due to its efficiency and environmental friendliness.

Preparation of Stock Solutions for Research Use

For experimental applications, this compound is typically prepared as stock solutions:

  • Concentration: 1 mg/ml in endotoxin-free water.
  • Procedure: Dissolve 1 mg of this compound powder in 1 ml of endotoxin-free water.
  • Mixing: Gentle pipetting up and down to ensure complete dissolution.
  • Usage: Stock solutions are used at concentrations ranging from 1 to 100 µg/ml for stimulation assays in cellular models.

Crystallization and Solid-State Preparation

A patented method from South Korea describes the preparation of crystalline this compound:

  • Method: Crystallization from aqueous solutions under controlled temperature and pH.
  • Characterization: Powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) confirm crystal structure and purity.
  • Advantages: Crystalline form enhances stability and facilitates handling.
  • Applications: Useful for pharmaceutical formulations and detailed structural studies.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Chemical Synthesis Cyclization of nucleotide derivatives Established, scalable Requires purification steps
Enzymatic Synthesis (DncV) Enzyme-catalyzed cyclization of ATP High specificity, eco-friendly Requires enzyme immobilization
Crystallization Controlled precipitation from solution Produces stable crystalline salt Requires precise control of conditions
Stock Solution Preparation Dissolution in endotoxin-free water Ready-to-use for biological assays Limited to small-scale use

Research Findings and Analytical Characterization

  • Purity Assessment: HPLC confirms ≥98% purity for commercial this compound powders.
  • Mass Spectrometry: Used for molecular confirmation and in vivo characterization of cyclic dinucleotides.
  • Thermal Analysis: DSC and thermogravimetric analysis (TGA) determine thermal stability of crystalline forms.
  • Spectroscopic Methods: FTIR and UV-Vis spectroscopy validate chemical structure and purity.

Practical Considerations in Preparation

  • Use endotoxin-free water and sterile techniques to avoid contamination in biological applications.
  • Store the sodium salt powder at −20°C to prevent degradation.
  • For enzymatic synthesis, maintain optimal pH and temperature for enzyme activity.
  • Crystallization requires precise control of solvent evaporation rate and temperature to obtain high-quality crystals.

Q & A

Q. What are the primary biological functions of c-di-AMP in bacteria, and how can these be experimentally validated?

c-di-AMP regulates bacterial growth, cell wall homeostasis, osmotic stress tolerance, biofilm formation, and virulence. Methodologically, researchers can:

  • Use genetic knockouts (e.g., dacA or gdpP mutants) to assess phenotypic changes in growth rates, antibiotic resistance, or stress responses .
  • Quantify intracellular c-di-AMP levels via LC-MS or competitive ELISA to correlate with observed phenotypes .
  • Perform transcriptional profiling (e.g., RNA-seq) to identify c-di-AMP-regulated pathways, such as potassium transporters (ktrA) or osmolyte uptake systems (OpuC) .

Q. How can c-di-AMP levels be quantified in bacterial cultures, and what are the limitations of current methods?

  • LC-MS : Provides high sensitivity and specificity but requires specialized equipment and expertise .
  • Competitive ELISA : Cost-effective for high-throughput screening but may cross-react with structurally similar molecules .
  • Aerolysin nanopore single-molecule detection : Enables real-time, label-free analysis of c-di-AMP with high resolution but is limited by buffer compatibility (e.g., KCl vs. LiCl affects signal clarity) .

Q. What experimental models are suitable for studying c-di-AMP's role in antibiotic resistance?

  • MRSA strains : Use allelic replacement to introduce dacA mutations and measure methicillin resistance heterogeneity via population analysis profiling (PAP) .
  • Stress assays : Expose Staphylococcus aureus mutants to beta-lactams or osmotic stressors (e.g., NaCl) to evaluate c-di-AMP's impact on resistance-fitness trade-offs .
  • Cell envelope analysis : Monitor autolysis rates or cell wall stress stimulon expression (e.g., vraSR operon) using RT-qPCR .

Advanced Research Questions

Q. How can contradictory data on c-di-AMP levels across bacterial strains (e.g., MRSA vs. MSSA) be resolved?

  • Standardized protocols : Ensure consistent culture conditions (e.g., growth phase, media osmolarity) to minimize variability .
  • Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify strain-specific regulatory networks masking c-di-AMP's role .
  • Cross-species validation : Compare dacA or gdpP mutant phenotypes in phylogenetically diverse bacteria (e.g., Bacillus subtilis vs. Clostridioides difficile) to dissect conserved vs. species-specific functions .

Q. What methodologies elucidate c-di-AMP's role in host-pathogen interactions during gut colonization?

  • Mouse colonization models : Use C. difficile gdpP mutants to assess persistence in the gut and correlate with bile salt resistance .
  • Bile salt exposure assays : Treat bacterial cultures with deoxycholate/cholate and measure c-di-AMP degradation kinetics via ELISA .
  • Transcriptomic profiling : Identify c-di-AMP-regulated genes (e.g., OpuR repressor) under osmotic or bile salt stress .

Q. How is c-di-AMP homeostasis maintained under alkaline stress, and what experimental approaches validate enzyme kinetics?

  • pH-dependent enzyme assays : Characterize diadenylate cyclase (DisA) and phosphodiesterase (PDE) activity in Mycobacterium smegmatis at varying pH levels using ATP/ADP quantification .
  • Cryo-EM structural analysis : Resolve DisA oligomerization states under alkaline vs. neutral conditions to link conformational changes to catalytic efficiency .
  • Promoter-reporter systems : Fuse promoters of c-di-AMP synthase/hydrolase genes to fluorescent reporters to monitor real-time expression under stress .

Q. What structural mechanisms underlie c-di-AMP binding to its receptors, and how can these interactions be mapped?

  • X-ray crystallography : Resolve tertiary structures of c-di-AMP-bound proteins (e.g., KdpD sensor kinase) to identify π-π stacking or cation-π interactions .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities between c-di-AMP and riboswitches/effector proteins (e.g., OpuR) .
  • Molecular dynamics simulations : Model conformational changes in STING upon c-di-AMP binding to predict immune activation thresholds .

Q. How do c-di-AMP signaling mechanisms differ between Gram-positive and Gram-negative bacteria?

  • Comparative genomics : Identify lineage-specific c-di-AMP turnover enzymes (e.g., DisA in Bacillus vs. DncV in Vibrio cholerae) .
  • Functional complementation : Express V. cholerae DncV in B. subtilis mutants to assess cross-species rescue of essential phenotypes .
  • Suppressor screens : Isolate mutations that bypass c-di-AMP essentiality in B. subtilis to pinpoint conserved pathways (e.g., potassium homeostasis) .

Q. What novel techniques improve detection sensitivity for low-abundance c-di-AMP in complex biological samples?

  • Aerolysin nanopore refinement : Optimize buffer conditions (e.g., LiCl) to enhance signal-to-noise ratios for c-di-AMP .
  • Metabolic labeling : Use stable isotope-labeled ATP precursors (e.g., ¹³C-ATP) in bacterial cultures for LC-MS/MS quantification .
  • Microfluidic single-cell analysis : Couple droplet microfluidics with fluorescent biosensors to profile c-di-AMP heterogeneity in bacterial populations .

Q. How can researchers reconcile pleiotropic c-di-AMP effects into a unified regulatory model?

  • Network perturbation analysis : Systematically delete c-di-AMP targets (e.g., potassium transporters, cell wall synthases) and quantify epistatic interactions .
  • Dynamic modeling : Integrate time-course c-di-AMP measurements with ODE-based models to predict feedback loops .
  • Multi-species meta-analysis : Curate datasets from S. aureus, C. difficile, and B. subtilis to identify core regulatory modules (e.g., osmotic adaptation) .

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